

Application Notes and Protocols: N1-Methylsulfonyl pseudouridine (ms¹Ψ) in CRISPR-Cas9 Guide RNA

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Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

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The incorporation of chemically modified nucleotides into single guide RNAs (sgRNAs) represents a significant advancement in CRISPR-Cas9 gene editing technology. Among these, **N1-Methylsulfonyl pseudouridine** (ms¹Ψ), a naturally occurring RNA modification, has demonstrated considerable promise. These application notes provide a comprehensive overview of the benefits of utilizing ms¹Ψ-modified sgRNAs, supported by quantitative data and detailed experimental protocols. The inclusion of ms¹Ψ in sgRNAs has been shown to maintain high on-target editing efficiency while significantly mitigating off-target effects and reducing the innate immune response often associated with synthetic RNAs.[1][2]

Key Advantages of ms¹Ψ-Modified sgRNAs:

- **Reduced Off-Target Effects:** The presence of ms¹Ψ in the guide RNA sequence enhances the specificity of the Cas9-sgRNA complex, leading to a notable decrease in cleavage at unintended genomic sites.[1][2] This heightened specificity is crucial for therapeutic applications where precision is paramount.
- **Maintained On-Target Efficiency:** While improving specificity, ms¹Ψ modification does not compromise the editing efficiency at the intended target locus.[1][2] Studies show that Cas9 complexes with ms¹Ψ-containing guide RNAs effectively cleave target DNA both in vitro and within human cells.[1][2]

- Lowered Immunogenicity: Synthetic guide RNAs can trigger cellular innate immune responses. The incorporation of $\text{ms}^1\psi$ has been shown to diminish these immunostimulatory and cytotoxic effects, a critical feature for in vivo and therapeutic applications.^[2] This is attributed to the ability of modified RNAs to evade recognition by cellular RNA sensors.^{[3][4]}

Data Summary

The following tables summarize the quantitative effects of $\text{ms}^1\psi$ modification on CRISPR-Cas9 editing efficiency, specificity, and immunogenicity based on published studies.

Table 1: In Vitro On-Target and Off-Target Cleavage Efficiency

sgRNA Modification	Target Substrate	On-Target Cleavage (%)	Off-Target Cleavage (Single Mismatch, %)	Off-Target Cleavage (Double Mismatch, %)
Unmodified (NM)	ANXA6	~40%	~15-35%	~5-20%
Fully $\text{m}^1\psi$ Modified	ANXA6	~40%	~2-10%	~1-5%

Data adapted from in vitro cleavage assays using FAM-labeled dsDNA substrates.^{[1][5]}

Table 2: Genome Editing Efficiency in Human Cells

sgRNA Modification	Cell Line	Target Gene	Genome Editing (%)
Unmodified (NM)	293FT	ANXA6	~12%
50% $\text{m}^1\psi$ Modified	293FT	ANXA6	~8%

Data obtained via digital PCR analysis following Neon transfection of Cas9 RNPs.^[1]

Table 3: In Vitro Cleavage Kinetics

sgRNA Modification	Observed Rate Constant (k _{obs} , min ⁻¹)	Maximal Extent of Duplex Cleavage (A _{max} , %)
Unmodified (NM)	~0.25	~45%
Fully m ¹ Ψ Modified	~0.15	~35%

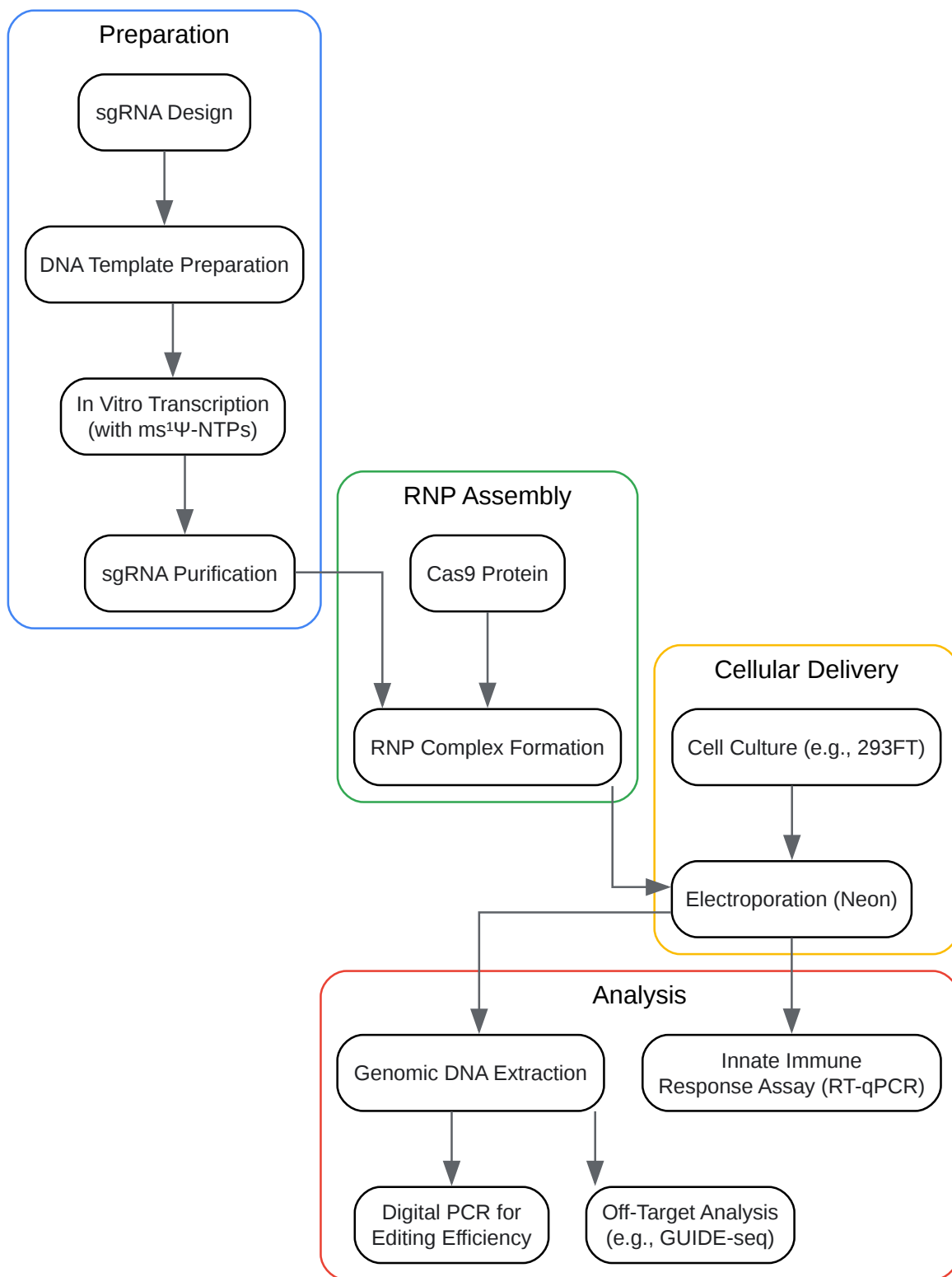
Kinetic parameters calculated from in vitro cleavage assays of FAM-labeled dsDNA substrates. [2]

Experimental Protocols & Workflows

Herein, we provide detailed protocols for key experiments involving the use of m¹Ψ-modified sgRNAs.

Logical Workflow for Utilizing m¹Ψ-Modified sgRNA

The following diagram illustrates the general workflow for incorporating m¹Ψ into a CRISPR-Cas9 experiment.



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Workflow for $ms^1\Psi$ -modified sgRNA experiments.

Protocol 1: In Vitro Transcription of ms¹Ψ-Modified sgRNA

This protocol describes the synthesis of sgRNA incorporating ms¹Ψ using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA sequence
- NTP mix (ATP, CTP, GTP)
- **N1-Methylsulfonyl pseudouridine-5'-Triphosphate (ms¹Ψ-TP)**
- T7 RNA Polymerase
- Transcription Buffer
- RNase Inhibitor
- DNase I, RNase-free
- Nuclease-free water
- RNA purification kit

Procedure:

- **Template Preparation:** Prepare a high-quality, purified linear DNA template. The template should contain the T7 promoter sequence followed by the desired sgRNA sequence.
- **IVT Reaction Assembly:** At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube. Add components in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.
 - Nuclease-free water (to final volume)

- Transcription Buffer (10X)
- NTPs (ATP, CTP, GTP, each at a final concentration of 2 mM)
- ms¹Ψ-TP (for partial or full substitution of UTP)
- Linear DNA template (1 μg)
- RNase Inhibitor
- T7 RNA Polymerase
- Incubation: Mix gently and incubate at 37°C for 2-4 hours, or overnight for higher yield.
- DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
- Purification: Purify the transcribed sgRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
- Quantification and Quality Control: Determine the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via denaturing gel electrophoresis.

Protocol 2: RNP Delivery into 293FT Cells via Neon Transfection

This protocol details the delivery of Cas9-sgRNA ribonucleoprotein (RNP) complexes into HEK293FT cells using the Neon Transfection System.^{[8][9][10]}

Materials:

- HEK293FT cells
- Culture medium (e.g., DMEM with 10% FBS)
- Purified Cas9 nuclease

- ms¹Ψ-modified sgRNA
- Neon Transfection System and associated kits (10 μL tips, buffers)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

- Cell Preparation: Culture HEK293FT cells to 70-90% confluency. On the day of transfection, trypsinize the cells, wash with PBS, and resuspend in a suitable buffer (e.g., Resuspension Buffer R) at a density of 2×10^7 cells/mL.
- RNP Assembly:
 - In a sterile, nuclease-free tube, dilute the purified Cas9 protein and the ms¹Ψ-modified sgRNA in resuspension buffer. A typical molar ratio is 1:1.2 (Cas9:sgRNA).
 - Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- Transfection:
 - Combine the cell suspension with the pre-formed RNP complex.
 - Aspirate 10 μL of the cell-RNP mixture into a Neon 10 μL tip.
 - Electroporate the cells using the Neon device with optimized parameters for 293FT cells (e.g., 1150 V, 20 ms, 2 pulses).[\[10\]](#)
 - Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing culture medium.
- Post-Transfection Culture: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before analysis.

Protocol 3: Quantification of Editing Efficiency by Digital PCR

Droplet Digital PCR (ddPCR) allows for precise and absolute quantification of gene editing events.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Genomic DNA (gDNA) extracted from transfected and control cells
- ddPCR Supermix for Probes (No dUTP)
- Primers and probes specific for the wild-type and edited alleles
 - Reference probe (e.g., HEX-labeled) binding to a stable region outside the target site.
 - Wild-type specific probe (e.g., FAM-labeled) spanning the cleavage site.
 - (Optional) Mutant-specific probe if detecting a specific HDR event.
- Restriction enzyme (optional, for NHEJ detection)
- Droplet generator and reader

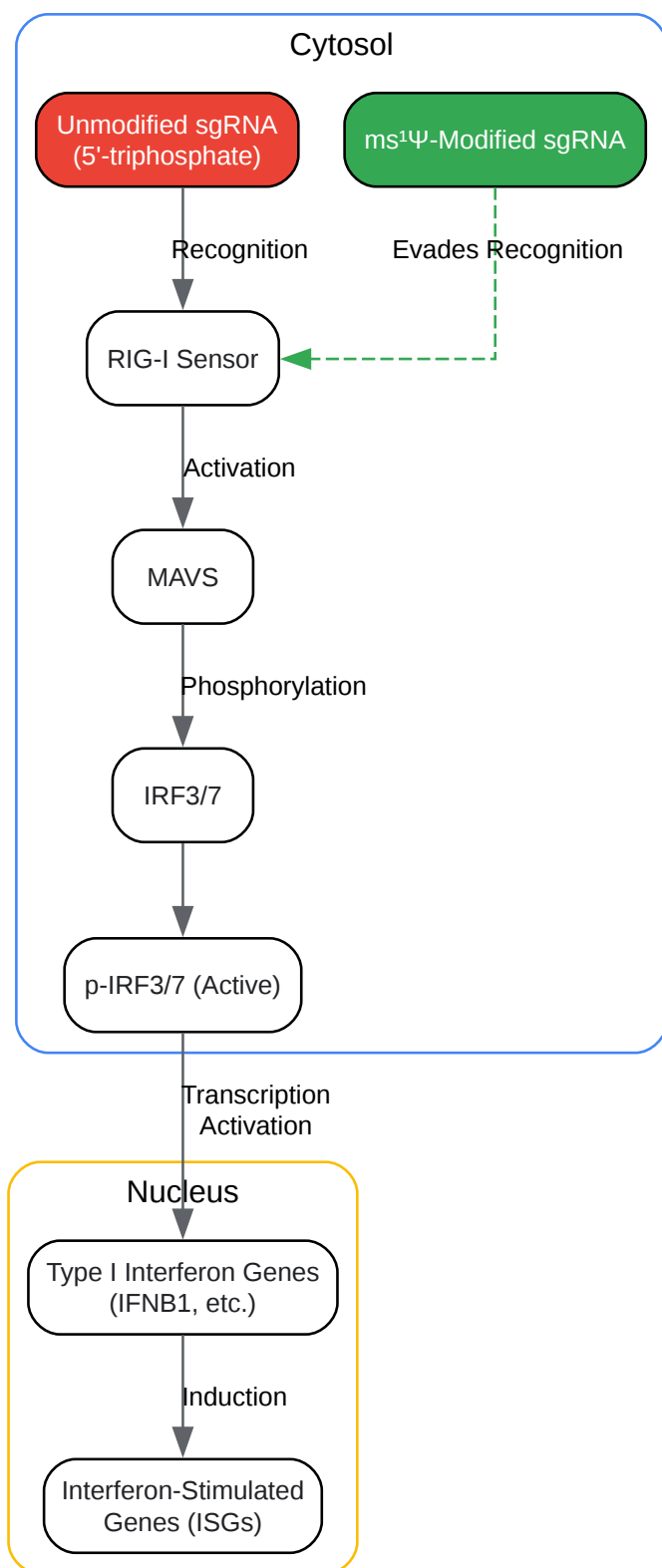
Procedure:

- gDNA Extraction: Extract gDNA from the cultured cells 48-72 hours post-transfection.
- Assay Design: Design primers and probes. For NHEJ detection, a common strategy is a "drop-off" assay where the probe binding site is disrupted by indels, leading to a loss of signal relative to the reference probe.
- ddPCR Reaction Setup:
 - Prepare the ddPCR reaction mix containing ddPCR Supermix, primers, probes, and gDNA (50-100 ng).
 - Generate droplets using a droplet generator according to the manufacturer's protocol.
- PCR Amplification: Perform thermal cycling with optimized annealing/extension temperatures.

- **Droplet Reading and Analysis:** Read the droplets on a droplet reader. The software will quantify the number of positive and negative droplets for each fluorophore.
- **Calculation of Editing Efficiency:** The percentage of edited alleles (NHEJ) can be calculated based on the reduction in the ratio of the target probe (FAM) to the reference probe (HEX) in the edited sample compared to the control sample.

Signaling Pathway: Innate Immune Response to sgRNA

Unmodified, in vitro-transcribed sgRNAs can activate the innate immune system, primarily through the RIG-I pathway, which recognizes the 5'-triphosphate group on the RNA. This leads to the production of type I interferons and subsequent inflammatory responses. The use of modified nucleosides like $ms^1\Psi$ helps the sgRNA evade this recognition.[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Innate immune sensing of synthetic sgRNA.

By following these protocols and understanding the underlying principles, researchers and drug developers can effectively leverage the advantages of **N1-Methylsulfonyl pseudouridine**-modified sgRNAs to achieve more precise and safer genome editing outcomes.

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